molecular formula C14H12O3 B1295615 Methyl 3-phenoxybenzoate CAS No. 50789-43-0

Methyl 3-phenoxybenzoate

Cat. No. B1295615
CAS RN: 50789-43-0
M. Wt: 228.24 g/mol
InChI Key: GWNMDCSPTJONPD-UHFFFAOYSA-N
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Description

Methyl 3-phenoxybenzoate is a chemical compound that is structurally related to various benzoate esters. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand this compound.

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of phenols or benzoic acids. For instance, the synthesis of trifluoromethylbenzo[b]furans from phenols is achieved via direct ortho functionalization using extended Pummerer reaction, which could be a potential method for synthesizing derivatives of this compound . Another related synthesis involves palladium-catalyzed cycloisomerization of phenols followed by acid-catalyzed allylic isomerization or nucleophilic substitution . These methods highlight the potential pathways that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be complex, with extensive intermolecular hydrogen bonding as seen in the crystal structure of methyl 4-hydroxybenzoate . Bismuth tris(3-methylbenzoate) showcases a coordination number of 9 for bismuth atoms, indicating a potential for complex molecular geometries in related compounds .

Chemical Reactions Analysis

The reactivity of benzoate esters can be inferred from the transformation of the methylthio group in trifluoromethylbenzo[b]furans to increase the diversity of the compounds . Additionally, the ionization of hydroxybenzoates by free electron transfer suggests that the position of the hydroxy group can significantly affect the product distribution and stability of the resulting radical cations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from studies on similar compounds. For example, the experimental and computational analysis of methyl 4-hydroxybenzoate provides insights into its vibrational spectra and chemical quantum parameters, which could be relevant for understanding the properties of this compound . The antioxidant activity of methyl-3,4-dihydroxybenzoate indicates that the presence of hydroxy groups in benzoate esters can confer significant biological activity .

Mechanism of Action

Target of Action

Methyl 3-phenoxybenzoate, also known as 2-cyanoprop-2-yl 3-phenoxybenzoate, primarily targets the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a type of nuclear receptor that plays a crucial role in regulating fatty acid storage and glucose metabolism . Glucokinase, on the other hand, is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .

Mode of Action

This compound acts as an agonist to PPAR-γ, meaning it binds to this receptor and activates it . This activation can lead to various downstream effects, including the regulation of fatty acid storage and glucose metabolism . Additionally, this compound is capable of activating glucokinase, which can enhance the conversion of glucose to glucose-6-phosphate, a key step in the glycolysis pathway . It also exhibits the ability to inhibit protein glycation .

Biochemical Pathways

The activation of PPAR-γ and glucokinase by this compound affects several biochemical pathways. The activation of PPAR-γ can lead to increased fatty acid storage and improved glucose metabolism . The activation of glucokinase enhances the glycolysis pathway, promoting the conversion of glucose to glucose-6-phosphate . The inhibition of protein glycation prevents the formation of advanced glycation end products, which are implicated in various pathological conditions .

Result of Action

The activation of PPAR-γ and glucokinase by this compound leads to molecular and cellular effects such as improved glucose metabolism, increased fatty acid storage, and inhibition of protein glycation . These effects could potentially be beneficial in the management of conditions like diabetes, where glucose metabolism is impaired .

Safety and Hazards

Methyl 3-phenoxybenzoate is sold as-is and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

The broad spectrum of indications for compounds containing a diphenyloxide fragment is a result of their structural features and properties . It seemed worthwhile to synthesize and study the activity of 3-phenoxybenzoic acid derivatives for diabetes development targets such as peroxisome proliferator-activated receptor (PPAR) and AMP-activated kinase (AMPK) and their antiglycating properties .

properties

IUPAC Name

methyl 3-phenoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-14(15)11-6-5-9-13(10-11)17-12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNMDCSPTJONPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198825
Record name Benzoic acid, 3-phenoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50789-43-0
Record name Methyl 3-phenoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50789-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-phenoxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050789430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-phenoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-phenoxybenzoate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.586
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Record name Methyl 3-phenoxybenzoate
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is methyl 3-phenoxybenzoate formed during acrinathrin degradation in soil?

A: The research indicates that this compound is not directly formed from acrinathrin. Instead, it's a product of a multi-step degradation pathway. Acrinathrin undergoes hydrolytic cleavage near the cyano group, leading to the formation of 3-phenoxybenzaldehyde cyanohydrin. This compound then loses hydrogen cyanide, yielding 3-phenoxybenzaldehyde. Oxidation of this aldehyde produces 3-phenoxybenzoic acid, which upon decarboxylation, likely forms this compound. [, ]

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